

(S)-1,2-Dimethylpiperazine CAS number 485841-52-9

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-1,2-Dimethylpiperazine

Cat. No.: B1384906

[Get Quote](#)

An In-depth Technical Guide to **(S)-1,2-Dimethylpiperazine**: A Chiral Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist Introduction: The Strategic Value of Chiral Piperazines

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved drugs.^{[1][2]} Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and its capacity to act as a versatile linker, orienting pharmacophoric groups toward their biological targets.^[2] However, the majority of these successful therapeutics utilize simple, unsubstituted piperazine rings.^[3] The next frontier in leveraging this scaffold lies in the exploration of three-dimensional chemical space through the introduction of stereocenters onto the piperazine core.^{[3][4]}

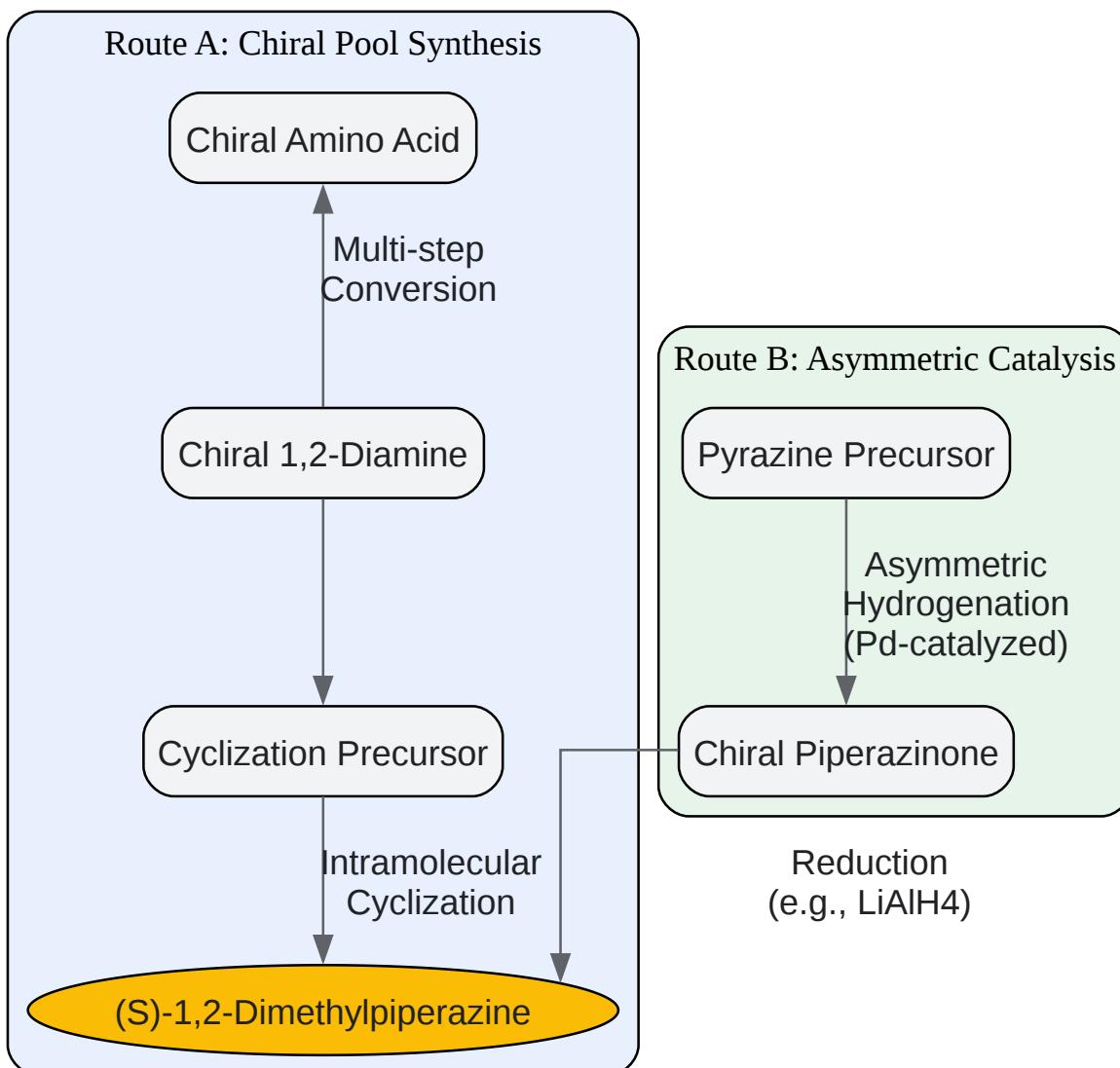
Chiral, carbon-substituted piperazines represent a significant evolution, offering precise spatial arrangement of substituents that can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.^{[4][5]} **(S)-1,2-Dimethylpiperazine** (CAS 485841-52-9) emerges as a particularly valuable building block in this context. Its defined stereochemistry and vicinal dimethyl substitution provide a rigid, conformationally constrained scaffold, making it an exemplary intermediate for the synthesis of complex molecules, from novel therapeutics to chiral ligands for asymmetric catalysis.^{[4][6]} This guide provides an in-depth technical overview

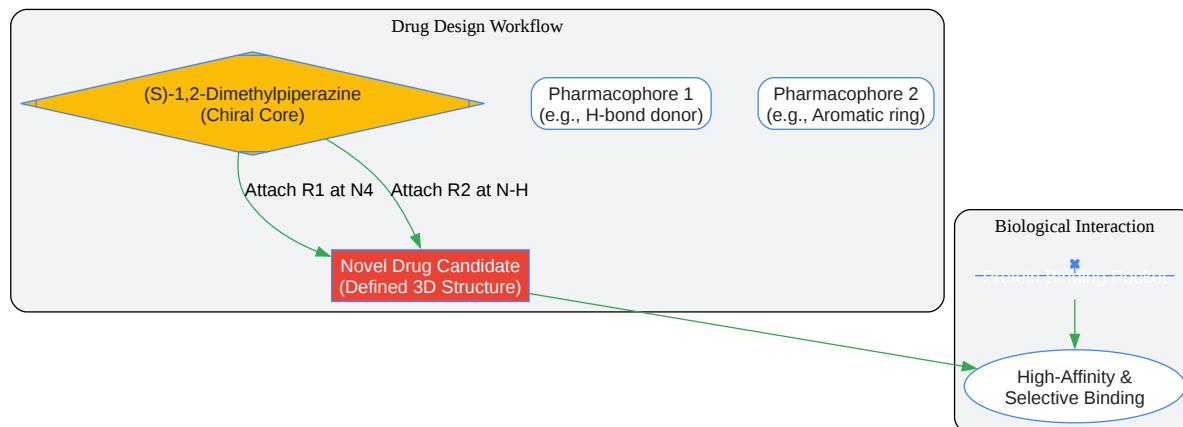
of its properties, synthesis, characterization, and strategic applications for researchers and drug development professionals.

Core Physicochemical & Structural Properties

Understanding the fundamental properties of **(S)-1,2-Dimethylpiperazine** is critical for its effective application in synthesis and formulation. The key data, compiled from various chemical data providers and predictive models, are summarized below.

Property	Value	Source
CAS Number	485841-52-9	[6] [7] [8]
Molecular Formula	C ₆ H ₁₄ N ₂	[7] [8]
Molecular Weight	114.19 g/mol	[7] [8]
Appearance	Low melting solid	[9]
pKa (Predicted)	9.31 ± 0.40	[7]
Topological Polar Surface Area (TPSA)	15.27 Å ²	[8]
logP (Predicted)	-0.0901	[8]
Hydrogen Bond Donors	1	[8]
Hydrogen Bond Acceptors	2	[8]
SMILES	C[C@H]1N(C)CCNC1	[8]


The predicted pKa suggests it behaves as a typical secondary/tertiary amine, readily forming salts for purification or formulation purposes.[\[10\]](#) The low predicted logP indicates good hydrophilicity, a desirable trait in drug development for improving pharmacokinetic properties.


Strategies for Asymmetric Synthesis

The enantioselective synthesis of chiral piperazines is a well-explored field, driven by their pharmacological importance. While a specific, scalable synthesis for **(S)-1,2-Dimethylpiperazine** is not extensively detailed in publicly accessible literature, its structure

lends itself to established methodologies for preparing chiral 1,2-disubstituted diamine derivatives. These routes often begin from the chiral pool, leveraging naturally occurring amino acids, or employ catalytic asymmetric transformations.[\[3\]](#)[\[11\]](#)[\[12\]](#)

A prevalent strategy involves the construction of a chiral 1,2-diamine intermediate, which is then cyclized to form the piperazine ring.[\[11\]](#) Another powerful approach is the catalytic asymmetric hydrogenation of pyrazine precursors, which can yield chiral piperazinones that are subsequently reduced to the desired piperazine.[\[13\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Enantioselective Synthesis of α -Secondary and α -Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)-1,2-Dimethylpiperazine | 485841-52-9 | Benchchem [benchchem.com]
- 5. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynce.com [biosynce.com]
- 7. Page loading... [guidechem.com]
- 8. chemscene.com [chemscene.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Piperazine - Wikipedia [en.wikipedia.org]
- 11. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]
- To cite this document: BenchChem. [(S)-1,2-Dimethylpiperazine CAS number 485841-52-9]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1384906#s-1-2-dimethylpiperazine-cas-number-485841-52-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com